ALX 40-4C mechanism of action on CXCR4
ALX 40-4C mechanism of action on CXCR4
An In-depth Technical Guide on the Mechanism of Action of ALX40-4C on CXCR4
Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein-coupled receptor (GPCR) that plays a pivotal role in a multitude of physiological and pathological processes.[1] It is a 352-amino acid seven-transmembrane protein primarily expressed on various immune cells, including lymphocytes, monocytes, and neutrophils, as well as hematopoietic stem cells and progenitor cells.[2] The exclusive endogenous ligand for CXCR4 is the chemokine CXCL12, also known as stromal cell-derived factor-1 (SDF-1).[1][3] The CXCL12/CXCR4 axis is fundamental to immune cell trafficking, hematopoiesis, and organogenesis.[1]
Dysregulation of the CXCL12/CXCR4 signaling pathway is implicated in numerous diseases. Notably, CXCR4 functions as a major co-receptor for T-cell line-tropic (X4) strains of the human immunodeficiency virus type 1 (HIV-1), facilitating viral entry into host T-cells.[1][2] Furthermore, this axis is heavily involved in cancer progression; its activation promotes tumor cell survival, proliferation, invasion, and metastasis to organs with high CXCL12 expression, such as the lungs, liver, and bone marrow.[1][3] Given its critical role in these pathologies, CXCR4 has emerged as a significant therapeutic target.[4][5]
ALX40-4C is a small peptide antagonist of the CXCR4 receptor.[6][7] Chemically identified as N-alpha-acetyl-nona-D-arginine amide acetate, it was one of the first CXCR4 inhibitors to be tested in human clinical trials for its therapeutic potential against HIV-1.[6][8] This document provides a comprehensive technical overview of the mechanism of action of ALX40-4C on CXCR4, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
ALX40-4C functions as a competitive antagonist of the CXCR4 receptor. Its primary mechanism involves direct binding to the receptor, thereby sterically hindering the interaction of both the natural ligand, CXCL12, and the HIV-1 envelope glycoprotein gp120.
2.1 Molecular Interaction with CXCR4
ALX40-4C specifically interacts with the second extracellular loop (ECL2) of the CXCR4 receptor.[6][8][9] This interaction is crucial as the ECL2, along with the N-terminus and other extracellular loops, forms the binding pocket for both CXCL12 and the V3 loop of HIV-1 gp120.[10] By occupying this critical site, ALX40-4C effectively blocks the conformational changes in CXCR4 that are necessary for downstream signaling and viral fusion.
2.2 Inhibition of Downstream Signaling
Upon binding of CXCL12, CXCR4 activates multiple intracellular signaling cascades. These are primarily G-protein-dependent pathways that lead to downstream effects, including activation of the PI3K/AKT pathway for cell survival and the JAK/STAT pathway.[3][11][12] ALX40-4C, by preventing CXCL12 from binding to CXCR4, inhibits the initiation of these signaling events. A key measurable effect of this inhibition is the blockade of CXCL12-induced calcium mobilization in peripheral blood lymphocytes (PBLs).[8]
While primarily an antagonist, some evidence suggests that ALX40-4C may act as a weak partial agonist under certain experimental conditions, potentially inducing a low level of G protein activation, especially in constitutively active CXCR4 mutants.[13]
2.3 Off-Target Activity
In addition to its action on CXCR4, ALX40-4C has been identified as an antagonist of the APJ receptor, a distinct GPCR, with an IC50 of 2.9 μM.[14][15] This off-target activity should be considered when interpreting experimental results.
Quantitative Data Summary
The biological activity of ALX40-4C has been quantified in various in vitro assays. The following tables summarize the key inhibitory and cytotoxic concentrations.
Table 1: Receptor Binding and Functional Inhibition
| Parameter | Description | Value | Cell/Assay Type | Reference(s) |
| Ki | Inhibition constant for SDF-1 binding to CXCR4 | 1 µM | Transfected 293T cells | [14][15] |
| IC50 | Inhibition of SDF-1-mediated calcium mobilization | ~20 nM | Human PBLs | [8] |
| IC50 | Antagonism of the APJ receptor | 2.9 µM | Transfected cells | [14][15] |
Table 2: Anti-HIV-1 Activity
| Parameter | Description | Value (µg/mL) | HIV-1 Strain / Env | Reference(s) |
| EC50 | 50% effective concentration | 0.34 ± 0.04 | HIV-1 NL4-3 | [14] |
| EC50 | 50% effective concentration | 0.37 ± 0.01 | NC10 | [14] |
| EC50 | 50% effective concentration | 0.18 ± 0.11 | HIV-1 HXB2 | [14] |
| EC50 | 50% effective concentration | 0.06 ± 0.02 | HC43 | [14] |
| CC50 | 50% cytotoxic concentration | 21 | N/A | [14] |
Signaling Pathways and Mechanisms of Inhibition
The following diagrams illustrate the CXCR4 signaling pathway and the inhibitory action of ALX40-4C.
Key Experimental Protocols
This section provides detailed methodologies for essential assays used to characterize the activity of ALX40-4C.
5.1 CXCR4 Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a compound to compete with a known fluorescently labeled ligand for binding to CXCR4 on living cells.[16][17]
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Objective: To determine the IC50 value of ALX40-4C for CXCR4 binding.
-
Materials:
-
Workflow Diagram:
Caption: Flow Cytometry-Based Binding Assay Workflow. -
Protocol:
-
Culture Jurkat cells to a density of approximately 0.5 x 10⁶ cells/mL.[16]
-
Prepare serial dilutions of ALX40-4C in assay buffer. Add 50 µL of each dilution to the wells of a 96-well plate. Include wells for positive (no inhibitor) and negative (no fluorescent ligand) controls.[16]
-
Add 50 µL of the Jurkat cell suspension to each well.[18]
-
Incubate the plate for 15 minutes at room temperature in the dark.[18]
-
Add 50 µL of fluorescently labeled CXCL12 solution (prepared at 4x the final concentration) to each well.[16]
-
Incubate for an additional 30 minutes at room temperature in the dark.[16]
-
Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).[18]
-
Remove the supernatant and wash the cells with fresh assay buffer. Repeat the centrifugation and supernatant removal.[18]
-
Resuspend the cell pellet in buffer or a fixative solution like 1% paraformaldehyde.[18]
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) for the cell population in each well.
-
Plot the MFI against the logarithm of the ALX40-4C concentration and fit a dose-response curve to calculate the IC50 value.
-
5.2 Calcium Mobilization Assay
This functional assay measures the inhibition of CXCL12-induced intracellular calcium flux, a hallmark of CXCR4 activation.[8][19]
-
Objective: To determine the potency of ALX40-4C in blocking CXCR4 signal transduction.
-
Materials:
-
Human PBLs or a CXCR4-expressing cell line.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Recombinant human CXCL12.
-
ALX40-4C.
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer equipped for kinetic reads.
-
-
Protocol:
-
Load cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess extracellular dye.
-
Resuspend the cells in a suitable buffer and plate them.
-
Pre-treat the cells by adding ALX40-4C at various concentrations and incubate for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject CXCL12 at a predetermined concentration (e.g., its EC50, which for SDF-1 in PBLs is ~0.60 nM) to stimulate the cells.[8]
-
Immediately record the change in fluorescence intensity over time (typically 1-3 minutes).
-
The peak fluorescence intensity corresponds to the magnitude of the calcium flux.
-
Calculate the percentage inhibition of the CXCL12-induced response at each ALX40-4C concentration and determine the IC50.
-
5.3 Chemotaxis (Transwell Migration) Assay
This assay assesses the ability of ALX40-4C to inhibit the directional migration of cells toward a CXCL12 gradient.[5][19]
-
Objective: To quantify the inhibitory effect of ALX40-4C on CXCR4-mediated cell migration.
-
Materials:
-
CXCR4-expressing cells (e.g., SupT1 cells, primary T-cells).[19]
-
Transwell inserts (typically with 5 µm pores for lymphocytes).[5]
-
24- or 96-well companion plates.
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Recombinant human CXCL12.
-
ALX40-4C.
-
Cell viability/counting reagent (e.g., Calcein AM, Hoechst stain).[5]
-
-
Workflow Diagram:
Caption: Chemotaxis (Transwell Migration) Assay Workflow. -
Protocol:
-
Place chemotaxis buffer containing CXCL12 (at a concentration near its EC50 for migration) into the lower wells of the companion plate. Include negative control wells with buffer only.[19]
-
Harvest CXCR4-expressing cells, wash, and resuspend them in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of ALX40-4C for 15-30 minutes at room temperature.
-
Place the Transwell inserts into the wells of the companion plate.
-
Add the cell suspension (containing ALX40-4C) to the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for migration to occur (typically 2-4 hours).
-
After incubation, remove the inserts. The number of cells that have migrated through the porous membrane into the lower chamber is then quantified.
-
Quantification can be done by lysing the cells in the lower chamber and using a fluorescent DNA-binding dye, or by pre-labeling cells and reading fluorescence, or by direct cell counting via image cytometry.[5]
-
Calculate the percent inhibition of migration for each ALX40-4C concentration relative to the CXCL12-only positive control and determine the IC50.
-
Conclusion
ALX40-4C is a potent peptide-based competitive antagonist of the CXCR4 receptor. Its mechanism of action is centered on its ability to bind to the second extracellular loop of CXCR4, thereby preventing the binding of the natural ligand CXCL12 and blocking the entry of X4-tropic HIV-1 strains.[6][8][9] This antagonism effectively abrogates downstream signaling pathways responsible for cell migration, proliferation, and survival. The quantitative data and experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ALX40-4C and other CXCR4-targeting agents in fields such as oncology and virology.
References
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- 6. Safe use of the CXCR4 inhibitor ALX40-4C in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ALX 40-4C | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. taiclone.com [taiclone.com]
- 16. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
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